molecular formula C11H10N2O3 B8191092 6-Methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-2-carboxylic acid methyl ester

6-Methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-2-carboxylic acid methyl ester

Cat. No.: B8191092
M. Wt: 218.21 g/mol
InChI Key: FKVTVWFLHPBKSY-UHFFFAOYSA-N
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Description

6-Methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-2-carboxylic acid methyl ester is a heterocyclic compound that belongs to the pyrido[1,2-a]pyrimidine family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-2-carboxylic acid methyl ester typically involves the condensation of appropriate starting materials under specific reaction conditions. One common method involves the reaction of 2-aminopyridine with ethyl acetoacetate in the presence of a catalyst such as p-toluenesulfonic acid. The reaction mixture is heated to reflux, leading to the formation of the desired product through cyclization and subsequent esterification .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and energy-efficient processes, can improve the sustainability of the production method .

Chemical Reactions Analysis

Types of Reactions

6-Methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-2-carboxylic acid methyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-Methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-2-carboxylic acid methyl ester has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-2-carboxylic acid methyl ester involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. For example, it may inhibit kinases by binding to the ATP-binding site, thereby blocking phosphorylation events crucial for cell signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • 6-Methyl-4-oxo-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidine-2-carboxylic acid methyl ester
  • (6-Methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)acetic acid
  • 2-(Chloromethyl)-6-methyl-4H-pyrido[1,2-a]pyrimidin-4-one

Uniqueness

6-Methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-2-carboxylic acid methyl ester is unique due to its specific substitution pattern and the presence of both a keto group and an ester group.

Properties

IUPAC Name

methyl 6-methyl-4-oxopyrido[1,2-a]pyrimidine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O3/c1-7-4-3-5-9-12-8(11(15)16-2)6-10(14)13(7)9/h3-6H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKVTVWFLHPBKSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC2=NC(=CC(=O)N12)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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